Cholesteryl oleyl carbonate

Catalog No.
S800757
CAS No.
17110-51-9
M.F
C46H80O3
M. Wt
681.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl oleyl carbonate

CAS Number

17110-51-9

Product Name

Cholesteryl oleyl carbonate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(E)-octadec-9-enyl] carbonate

Molecular Formula

C46H80O3

Molecular Weight

681.1 g/mol

InChI

InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14+/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1

InChI Key

XMPIMLRYNVGZIA-SOSAESCXSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

The exact mass of the compound Cholesteryl oleyl carbonate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Cholesteryl oleyl carbonate (COC) is a thermotropic chiral nematic (cholesteric) liquid crystal characterized by a carbonate linkage and an unsaturated oleyl tail. This specific molecular architecture disrupts crystalline packing, resulting in a room-temperature mesophase (smectic-to-cholesteric transition at ~18.3°C) . In industrial and laboratory procurement, COC is primarily sourced as the foundational low-temperature component in binary and ternary liquid crystal mixtures, where its concentration dictates the helical pitch and the resulting thermochromic color-play range [1].

Substituting Cholesteryl oleyl carbonate with more common saturated or aromatic esters, such as cholesteryl nonanoate (CN) or cholesteryl benzoate (CB), fundamentally alters the thermal operating window of the final material. Pure CN transitions to a cholesteric phase at approximately 78°C, which is entirely unsuitable for ambient or physiological temperature monitoring [1]. Without the specific melting-point depression provided by COC's unsaturated oleyl chain and carbonate linkage, formulations fail to achieve the 17°C–40°C color-play range required for medical thermography, room-temperature sensors, and cosmetic emulsions [2].

Primary Mesophase Window Depression

Pure Cholesteryl oleyl carbonate exhibits a highly depressed phase transition profile compared to saturated analogs. COC transitions from a smectic to a cholesteric phase at ~18.3°C and clears to an isotropic liquid at ~35-40°C . In contrast, cholesteryl nonanoate (CN) remains solid at room temperature, only entering its cholesteric phase at ~78°C and clearing at ~90°C [1].

Evidence DimensionSolid-to-cholesteric transition temperature
Target Compound Data~18.3°C (COC)
Comparator Or Baseline~78°C (Cholesteryl nonanoate)
Quantified DifferenceCOC lowers the mesophase activation threshold by approximately 60°C.
ConditionsDifferential Scanning Calorimetry (DSC) of pure compounds under ambient heating

Procurement of COC is mandatory for any application requiring liquid crystal behavior at room or body temperature, as standard esters remain strictly solid in this regime.

Formulation Tunability for Target Temperature Ranges

The mass fraction of COC in ternary mixtures directly controls the thermochromic activation window. A formulation containing 65 wt% COC, 25 wt% cholesteryl pelargonate (CP), and 10 wt% cholesteryl benzoate (CB) activates color change between 17°C and 23°C [1]. Reducing the COC content to 30 wt% (while increasing CP to 60 wt%) shifts this activation window up to 37°C–40°C [1].

Evidence DimensionThermochromic activation temperature range
Target Compound Data17–23°C range (at 65 wt% COC loading)
Comparator Or Baseline37–40°C range (at 30 wt% COC loading)
Quantified DifferenceA 35 wt% increase in COC systematically depresses the activation window by 20°C.
ConditionsVisual color-play assessment of ternary cholesteryl ester mixtures upon heating and cooling

Buyers can use COC as the primary tuning dial to engineer precise thermal sensors for specific environments, from cold-room diagnostics to human skin contact.

High-Resolution Optical Sensitivity

In optimized trimixtures, the helical pitch of the COC-driven cholesteric phase is highly responsive to thermal energy. The wavelength of minimum transmission for a COC/CN/CC mixture varies linearly with temperature between 20°C and 35°C, exhibiting a steep response slope of 50 Å/°C [1]. This provides a continuous, nanometer-scale spectral shift, unlike standard leuco dyes which only offer a binary color transition at a fixed threshold [2].

Evidence DimensionRate of wavelength shift per degree Celsius
Target Compound Data50 Å/°C linear shift (COC trimixture)
Comparator Or BaselineBinary step-change (Standard leuco thermochromic dyes)
Quantified DifferenceCOC mixtures provide continuous 5 nm/°C spectral resolution, whereas leuco dyes provide 0 nm/°C resolution outside their immediate transition threshold.
ConditionsOptical transmission measurements between 20°C and 35°C

Essential for the procurement of materials used in non-destructive testing and high-resolution thermal mapping where exact temperature gradients must be visualized.

Ambient Temperature Mapping Sensors

Due to its ~18.3°C transition temperature, COC is the primary precursor for formulating room-temperature thermochromic paints. These are heavily utilized in aerospace and electronics for non-destructive aerodynamic testing and circuit board fault detection, where visualizing subtle thermal gradients near 20°C is critical [1].

Medical Thermography and Wearables

By tuning COC concentrations to ~30 wt% in binary or ternary mixtures, manufacturers produce liquid crystal films that respond precisely in the 37°C–40°C range. This makes COC indispensable for skin-contact thermometers, smart textiles, and medical thermography devices [2].

Polymer-Dispersed Liquid Crystals (PDLCs)

COC's unsaturated oleyl chain prevents crystallization when dispersed in flexible polymer matrices like UV-cured NOA65 or PVA. This compatibility allows for the scalable roll-to-roll manufacturing of thermoresponsive smart windows and flexible optical displays without phase separation [3].

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

17.4

Hydrogen Bond Acceptor Count

3

Exact Mass

680.61074641 g/mol

Monoisotopic Mass

680.61074641 g/mol

Heavy Atom Count

49

UNII

95LLB1K2WE

Other CAS

17110-51-9

Wikipedia

Cholesteryl_oleyl_carbonate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecen-1-yl carbonate]: ACTIVE

Dates

Last modified: 08-15-2023

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